Chemical properties of 2-(Tetrahydro-2H-pyran-3-yl)ethanol
Chemical properties of 2-(Tetrahydro-2H-pyran-3-yl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydro-2H-pyran-3-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the chemical properties, spectroscopic profile, and synthetic routes for 2-(Tetrahydro-2H-pyran-3-yl)ethanol (C₇H₁₄O₂). As a molecule featuring the tetrahydropyran (THP) scaffold, it is of significant interest to researchers in medicinal chemistry and materials science. The THP ring is a prevalent structural motif in numerous natural products.[1] This document synthesizes data from analogous structures and established chemical principles to serve as a foundational resource for scientists and drug development professionals. We will delve into its structural characterization, predictable reactivity, and detailed experimental protocols, emphasizing the causality behind methodological choices to ensure scientific integrity and practical applicability.
Chemical Identity and Structure
The structural foundation of this molecule is a saturated six-membered heterocycle containing an oxygen atom, the tetrahydropyran ring. An ethanol substituent is attached at the C3 position of this ring.
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IUPAC Name: 2-(Tetrahydro-2H-pyran-3-yl)ethanol
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CAS Number: While a specific CAS number for this isomer is not prominently available, its constitutional isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol, is registered under CAS 38786-79-7.[2][3]
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Molecular Formula: C₇H₁₄O₂
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Molecular Weight: 130.19 g/mol
The molecule's structure, comprising a primary alcohol and an ether within a cyclic system, dictates its physical properties and chemical behavior, particularly its hydrogen bonding capability and reactivity profile.
Physicochemical Properties
Direct experimental data for 2-(tetrahydro-2H-pyran-3-yl)ethanol is limited. The following properties are estimated based on its structure and data from its close isomers, such as 2-(Tetrahydro-2H-pyran-2-yl)ethanol.[2] The presence of a hydroxyl group allows for hydrogen bonding, suggesting it is a liquid at room temperature with moderate polarity and a higher boiling point than non-polar compounds of similar molecular weight.[4]
| Property | Estimated Value | Rationale / Analog Source |
| Appearance | Colorless Liquid | Based on similar short-chain alcohols and ethers.[4][5] |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Based on its isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol, which has a boiling point of 234.5 °C.[2] |
| Density | ~0.98 - 1.08 g/cm³ | Based on its isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol (0.981 g/cm³), and a related compound, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (1.077 g/mL).[2] |
| Solubility | Soluble in water and various organic solvents. | The hydroxyl group and ether oxygen allow for hydrogen bonding with water, while the alkyl backbone provides compatibility with organic solvents.[6] |
| Flash Point | ~100-110 °C | Based on its isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol (101.4 °C).[2] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of 2-(Tetrahydro-2H-pyran-3-yl)ethanol relies on a combination of spectroscopic techniques. The following profile is predicted based on established principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals from the diastereotopic protons on the THP ring. Key expected signals include:
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δ ~3.70 ppm (t, 2H): A triplet corresponding to the -CH₂ OH protons, coupled to the adjacent methylene group.
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δ ~3.6-4.0 ppm (m, 2H): Complex multiplets for the protons on the carbon adjacent to the ring oxygen (C6).
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δ ~3.3-3.5 ppm (m, 1H): A multiplet for the proton on the carbon adjacent to the ring oxygen (C2).
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δ ~1.2-1.9 ppm (m, 9H): A series of complex, overlapping multiplets for the remaining protons on the THP ring and the -CH₂ -CH₂OH side chain.
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δ ~2.5-3.5 ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.
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¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. Predicted chemical shifts are:
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δ ~60-65 ppm: The -C H₂OH carbon.
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δ ~67-75 ppm: The two carbons adjacent to the ether oxygen in the ring (C2 and C6).
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δ ~25-40 ppm: The remaining four aliphatic carbons of the ring and side chain.
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Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The choice to analyze via IR is to rapidly confirm the presence of the critical hydroxyl group and the ether linkage.
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~3350 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of a hydrogen-bonded primary alcohol.[7]
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~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the sp³ hybridized carbons in the pyran ring and ethyl side chain.[8]
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~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether functional group within the tetrahydropyran ring.
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~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[7]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be used for determining the molecular weight and analyzing fragmentation patterns to support the proposed structure.
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Molecular Ion (M⁺): A peak at m/z = 130, corresponding to the molecular weight of C₇H₁₄O₂.
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Key Fragments:
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m/z = 112: Loss of water [M - H₂O]⁺.
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m/z = 99: Loss of the hydroxymethyl group [M - CH₂OH]⁺.
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m/z = 85: A characteristic fragment for tetrahydropyran derivatives, corresponding to the loss of the C₂H₅O side chain.
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m/z = 45: Fragment corresponding to [CH₂CH₂OH]⁺.
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Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A reliable and high-yielding method for the synthesis of 2-(Tetrahydro-2H-pyran-3-yl)ethanol is the reduction of a corresponding ester, such as ethyl (tetrahydro-2H-pyran-3-yl)acetate. This choice is predicated on the high chemoselectivity of hydride reducing agents for esters. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation.
Chemical Reactivity
The reactivity is dominated by the primary alcohol functional group. The tetrahydropyran ether is generally stable, particularly under neutral and basic conditions, making it a robust component of a larger molecular structure.[9]
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (tetrahydro-2H-pyran-3-yl)acetaldehyde, using mild oxidizing agents like Pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will further oxidize it to the carboxylic acid, (tetrahydro-2H-pyran-3-yl)acetic acid.
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Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis to form the corresponding esters. This is a fundamental reaction for creating prodrugs or modifying material properties.
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Etherification (Williamson Ether Synthesis): After deprotonation with a strong base (e.g., NaH) to form the alkoxide, it can react with an alkyl halide to form an ether. This provides a pathway to extend side chains or link the molecule to other scaffolds.
Experimental Protocol: Synthesis via Ester Reduction
This protocol is a self-validating system, including reaction, work-up, purification, and confirmation steps, ensuring the trustworthiness of the outcome.
Materials and Reagents:
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Ethyl (tetrahydro-2H-pyran-3-yl)acetate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized Water
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1 M Hydrochloric Acid (HCl)
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for elution)
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.2 equivalents) suspended in anhydrous THF (50 mL) and cool the slurry to 0 °C in an ice bath.
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Addition of Ester: Dissolve ethyl (tetrahydro-2H-pyran-3-yl)acetate (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: The slow, dropwise addition is critical to control the highly exothermic reaction and prevent side reactions.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
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Work-up/Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific sequence (Fieser work-up) is designed to safely quench the excess LiAlH₄ and produce a granular precipitate of aluminum salts that is easy to filter.
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Filtration and Extraction: Stir the resulting mixture for 15 minutes, then filter it through a pad of Celite, washing the filter cake with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10]
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Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR and IR spectroscopy to confirm its structure and purity.
Safety and Handling
Based on analogous compounds, 2-(Tetrahydro-2H-pyran-3-yl)ethanol should be handled with standard laboratory precautions. It may cause skin and eye irritation.[11] The synthesis protocol involves LiAlH₄, which is a water-reactive and flammable solid; it must be handled under an inert atmosphere and quenched with extreme care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-(Tetrahydro-2H-pyran-3-yl)ethanol is a valuable chemical intermediate whose properties are defined by its primary alcohol and stable tetrahydropyran core. This guide provides a robust, predictive framework for its physicochemical properties, spectroscopic signature, and chemical behavior. The detailed synthetic protocol offers a reliable method for its preparation, enabling further research into its potential applications in drug discovery and materials science.
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